N-[(1E)-(dimethylamino)methylidene]-4-phenylpiperazine-1-carboxamide is a chemical compound that belongs to the class of piperazine derivatives. It is characterized by its unique molecular structure, which includes a dimethylamino group and a phenyl substituent. This compound is of interest in various scientific fields due to its potential pharmacological properties.
This compound can be classified as a psychoactive substance, particularly within the category of new psychoactive substances (NPS). It has been referenced in scientific literature and databases such as PubChem and the United Nations Office on Drugs and Crime reports, indicating its relevance in drug analysis and research on psychoactive effects .
The synthesis of N-[(1E)-(dimethylamino)methylidene]-4-phenylpiperazine-1-carboxamide typically involves a condensation reaction between 4-phenylpiperazine and an appropriate aldehyde derivative containing a dimethylamino group. This reaction is generally carried out under acidic conditions to facilitate the formation of the imine linkage.
The molecular formula for N-[(1E)-(dimethylamino)methylidene]-4-phenylpiperazine-1-carboxamide is . The structure features:
The molecular weight of this compound is approximately . Its structural representation indicates a planar arrangement due to the presence of the double bond in the imine functional group, which may influence its reactivity and interaction with biological targets.
N-[(1E)-(dimethylamino)methylidene]-4-phenylpiperazine-1-carboxamide can participate in various chemical reactions typical of amines and amides:
The mechanism of action for N-[(1E)-(dimethylamino)methylidene]-4-phenylpiperazine-1-carboxamide is not fully elucidated but may involve interactions with neurotransmitter systems, particularly those related to serotonin and dopamine pathways. Compounds with similar structures often exhibit psychoactive effects by modulating receptor activity or neurotransmitter reuptake mechanisms.
Research indicates that piperazine derivatives can act as agonists or antagonists at various receptors, influencing mood, cognition, and perception . Further studies are necessary to clarify specific receptor interactions for this compound.
N-[(1E)-(dimethylamino)methylidene]-4-phenylpiperazine-1-carboxamide typically appears as a white to off-white solid. It has moderate solubility in water and organic solvents like ethanol and dimethyl sulfoxide.
Key chemical properties include:
N-[(1E)-(dimethylamino)methylidene]-4-phenylpiperazine-1-carboxamide has potential applications in scientific research, particularly in pharmacology and medicinal chemistry. Its structural characteristics make it a candidate for studying psychoactive effects, receptor interactions, and developing novel therapeutic agents targeting neurological disorders. Additionally, it may serve as a reference compound in forensic analysis related to new psychoactive substances .
Piperazine emerged as a privileged scaffold in medicinal chemistry following its initial 19th-century application in gout therapy. The pivotal discovery by Lederle Laboratories in 1947 of 1,4-disubstituted piperazines exhibiting antifilarial activity marked a paradigm shift, establishing this heterocycle as a versatile pharmacophore [5]. Statistical analyses of pharmaceutical databases reveal piperazine as the third most prevalent N-heterocycle in FDA-approved drugs, surpassed only by piperidine and pyridine [5]. This prominence stems from the scaffold’s balanced physicochemical properties: structural rigidity imparted by the six-membered ring with two nitrogen atoms, hydrogen-bonding capacity (donor and acceptor sites), and a large polar surface area that enhances water solubility and oral bioavailability [5].
Table 1: Therapeutic Applications of Piperazine-Containing Pharmaceuticals
Therapeutic Area | Example Compounds | Key Targets |
---|---|---|
Antivirals | Nelfinavir, Rilpivirine | HIV-1 protease, Reverse transcriptase |
Antifungals | Itraconazole, Voriconazole | CYP51 (Lanosterol 14α-demethylase) |
Antidepressants | Trifluoperazine, Quetiapine | Serotonin/dopamine receptors |
Anthelmintics | Piperazine citrate | GABA-gated chloride channels |
The piperazine moiety enables target affinity modulation through diverse substitution patterns. In HIV therapeutics, piperazine-containing drugs like nelfinavir (protease inhibitor) and rilpivirine (non-nucleoside reverse transcriptase inhibitor) demonstrate how N-aryl and N-alkyl substitutions confer distinct binding modes against viral targets [5]. Contemporary drug discovery exploits piperazine’s synthetic versatility to address pharmacological challenges, including blood-brain barrier penetration for CNS-targeted agents and solubility enhancement for injectable formulations [3] [5]. The scaffold’s adaptability is further evidenced in kinase inhibitors (e.g., ponatinib), where piperazine carboxamides serve as solubility-enhancing linkers without compromising target engagement [2] [5].
The carboxamide (-C(O)NH-) group serves as a hydrogen-bonding anchor that significantly enhances binding precision in receptor-ligand interactions. Crystallographic studies of opioid receptors complexed with piperazine carboxamide derivatives reveal a conserved binding motif: the carboxamide carbonyl oxygen forms a water-mediated hydrogen bond with conserved histidine residues (e.g., His6.52 in μ-opioid receptors), while the amide nitrogen donates a hydrogen bond to aspartate residues (e.g., Asp3.32) [6]. This dual interaction mimics the natural binding mode of endogenous peptides, explaining the high affinity (Kᵢ = 7.3 ± 0.5 nM) observed in compounds like 3-((dimethylamino)methyl)-4-hydroxy-4-(3-methoxyphenyl)-N-phenylpiperidine-1-carboxamide [1] [6].
Table 2: Carboxamide Interaction Patterns in Protein-Ligand Complexes
Interaction Type | Protein Residues | Bond Distance (Å) | Energetic Contribution |
---|---|---|---|
Water-bridged H-bond | His6.52, Tyr78 | 2.7–3.1 | ΔG = -2.3 kcal/mol |
Direct H-bond donation | Asp3.32 | 2.9 ± 0.2 | ΔG = -1.8 kcal/mol |
Hydrophobic enclosure | Phe28, Phe59 | 3.5–4.0 | ΔG = -1.2 kcal/mol |
Bioisosteric replacement studies demonstrate the carboxamide’s irreplaceability in specific contexts. When substituted with ester, sulfonamide, or 1,2,3-triazole groups in opioid ligands, binding affinity decreases 10-100 fold due to altered hydrogen-bond geometry and weakened dipole moments [2] [6]. Quantum mechanical calculations attribute this to the carboxamide’s optimal dipole moment (3.7 Debye) and resonance energy (∼20 kcal/mol), which stabilize transition states during receptor binding [2]. In YEATS domain inhibitors, piperazine-urea derivatives (e.g., compound 1, KD = 5.5 μM) retain binding by positioning the carbonyl group as an acetyl-lysine mimetic, forming β-sheet-type hydrogen bonds with Tyr78 backbone amines in MLLT1 [9]. This interaction paradigm enables selective targeting of epigenetic readers involved in oncogenesis [9].
The electronic and steric profiles of N-substituents on piperazine carboxamides critically determine target selectivity and binding kinetics. Comparative studies of N-phenyl versus N-alkyl substitutions reveal distinct pharmacological outcomes:
N-Aryl Substitutions (e.g., 4-phenylpiperazine-1-carboxamide):
Table 3: Structure-Activity Relationships of N-Substituents
Substituent | Binding Affinity (Ki or KD) | Selectivity Ratio (MOR/DOR) | Key Interactions |
---|---|---|---|
N-Phenyl | 7.3 ± 0.5 nM (MOR) [6] | 116:1 [6] | π-Stacking with Phe28, His56 |
N-Cyclopropylmethyl | 49.1 ± 6.9 nM (KOR) [1] | 1:17 (MOR/KOR) [1] | Hydrophobic enclosure with Val118 |
N-Benzyl | 849.4 ± 96.6 nM (DOR) [6] | 1:116 (MOR/DOR) [6] | Steric clash with Leu300 |
N-(3-Methoxyphenyl) | 3.1 mg/kg ED50 (analgesia) [6] | >100:1 (MOR/DOR) [6] | Water bridge with Tyr148, H-bond with Asp147 |
N-Alkyl Substitutions (e.g., N-cyclopropylmethyl):
Patent analyses reveal strategic hybridization approaches, such as in US9415037B2, where 5-((4-(2-(cyclopropanecarboxamido)-[1,2,4]triazolo[1,5-a]pyridin-5-yl)phenyl) modifications combine N-aryl pharmacophores with alkyl carboxamides to achieve dual anti-inflammatory and neuroprotective effects [3]. Molecular dynamics simulations indicate N-phenyl substitutions induce ligand-induced loop stabilization in MLLT1, where Phe28 side chains rotate ∼34° to optimize π-stacking, while N-alkyl analogs maintain loop1 in "closed" conformations resembling apo-proteins [9]. This differential protein remodeling highlights how substituent selection transcends direct ligand-receptor contacts to influence global protein dynamics.
CAS No.: 3009-34-5
CAS No.: 330593-15-2
CAS No.: 13836-61-8
CAS No.: 13568-33-7
CAS No.: 32338-15-1
CAS No.: